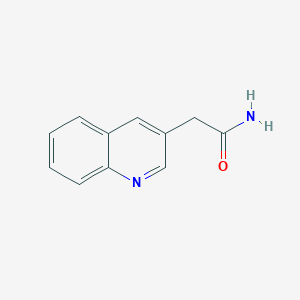

2-(Quinolin-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

21863-59-2 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-quinolin-3-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c12-11(14)6-8-5-9-3-1-2-4-10(9)13-7-8/h1-5,7H,6H2,(H2,12,14) |

InChI Key |

YBHVIOULDBGUBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CC(=O)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of 2 Quinolin 3 Yl Acetamide Derivatives

Conventional Synthetic Pathways for the 2-(Quinolin-3-yl)acetamide Core

The construction of the fundamental this compound scaffold relies on established organic chemistry reactions. These methods typically involve the formation of the acetamide (B32628) side chain and the elaboration of the quinoline (B57606) ring system through separate or sequential steps.

Amidation and Acylation Strategies for Acetamide Moiety Formation

The introduction of the acetamide group is a crucial step in the synthesis of this compound. This is commonly achieved through amidation or acylation reactions. A prevalent method involves the conversion of a carboxylic acid to a more reactive form, such as an acyl chloride or anhydride (B1165640), which then readily reacts with an amine. fishersci.co.uk

For instance, 2-(2-hydroxyquinolin-3-yl)acetic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aqueous ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to yield 2-(2-hydroxyquinolin-3-yl)acetamide. The choice of reagents and reaction conditions, such as temperature and solvent, can significantly impact the yield of the final product. organic-chemistry.org Commercially available reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have also been shown to be effective for the direct amidation of carboxylic acids with amines under mild conditions. organic-chemistry.org

Another approach involves the direct coupling of a carboxylic acid and an amine using coupling agents. This method is widely used in peptide synthesis and has been adapted for the synthesis of various amides. fishersci.co.uk The use of ammonium salts, such as ammonium chloride, has also been reported as a practical and convenient amine source for the amidation of acid chlorides, often driven by a solvent like N-methyl-2-pyrrolidone (NMP) which traps the released HCl. ccspublishing.org.cn

The table below summarizes common amidation and acylation strategies:

| Reagent/Method | Description | Key Features |

| Thionyl Chloride (SOCl₂)/Oxalyl Chloride | Converts carboxylic acids to highly reactive acyl chlorides for subsequent amidation. | High reactivity, often requires careful handling. |

| Peptide Coupling Reagents (e.g., HATU, HOBt/EDC) | Facilitate direct amide bond formation between carboxylic acids and amines. fishersci.co.uk | Mild conditions, high yields, but can be expensive. |

| Tris(2,2,2-trifluoroethyl) borate | An effective reagent for direct amidation of carboxylic acids. organic-chemistry.org | Mild conditions, minimal racemization for chiral compounds. organic-chemistry.org |

| Ammonium Salts (e.g., NH₄Cl) | Serve as a convenient amine source for the amidation of acid chlorides. ccspublishing.org.cn | Practical, avoids the use of gaseous ammonia. ccspublishing.org.cn |

Quinoline Ring System Elaboration and Functionalization Approaches

The synthesis of the quinoline ring system itself can be achieved through various classical methods, which are often named after their discoverers. These include the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses. tandfonline.comnih.gov These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or β-ketoesters. nih.gov More contemporary approaches often utilize these established reactions as a foundation for developing more efficient and environmentally friendly methods. tandfonline.com

Two key reactions frequently employed for the functionalization and elaboration of the quinoline core are the Friedel-Crafts alkylation and the Knoevenagel condensation.

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov In the context of quinoline synthesis, Friedel-Crafts alkylation can be used to introduce alkyl or benzyl (B1604629) groups onto the quinoline ring. For example, 5-chloro-8-hydroxyquinoline (B194070) can be alkylated at the 7-position with 4-isopropylbenzyl bromide using AlCl₃ as a catalyst. The regioselectivity of this reaction is an important consideration, as the product can be more nucleophilic than the starting material, potentially leading to over-alkylation. nih.gov Indium triflate has also been explored as a catalyst for intramolecular Friedel-Crafts alkylations in the synthesis of complex indole (B1671886) frameworks, a strategy that could be applicable to quinoline systems. gatech.edu

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. researchgate.net The Knoevenagel condensation is a versatile tool for C-C bond formation and has been widely used in the synthesis of various heterocyclic compounds, including quinolines. researchgate.net For instance, 2-hydroxyquinoline-3-carbaldehyde (B113261) can be condensed with malonic acid, followed by decarboxylation, to yield the corresponding acetic acid derivative, a precursor to the acetamide. This reaction can also be a key step in multicomponent reactions for the synthesis of substituted quinolines. tandfonline.com A notable application is the Knoevenagel condensation/aza-Wittig reaction cascade involving o-azidobenzaldehydes and various active methylene compounds to construct the quinoline core. nih.govsemanticscholar.orgbeilstein-archives.org

Advanced Synthetic Approaches and Reaction Optimization

To improve the efficiency, selectivity, and environmental friendliness of quinoline-acetamide synthesis, researchers have developed advanced synthetic methodologies. These include catalytic multicomponent reactions and the strategic use of protecting groups.

Catalytic Multicomponent Reactions in Quinoline-Acetamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of atom economy, time, and resource efficiency. researchgate.netresearchgate.net The development of catalytic MCRs for the synthesis of quinoline derivatives has been an active area of research. tandfonline.combeilstein-journals.org

Various catalysts, including metal nanoparticles, Lewis acids, and solid-supported catalysts, have been employed to facilitate these reactions. tandfonline.comresearchgate.net For example, a three-component reaction of anilines, aldehydes, and activated alkynes can be catalyzed by molecular iodine to directly produce quinoline derivatives. nih.gov Copper-catalyzed MCRs have also been shown to be effective in synthesizing 2,4-disubstituted quinolines. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-established MCR for the synthesis of tetrahydroquinolines and quinolines from anilines, aldehydes, and alkenes or alkynes. nih.govbeilstein-journals.org

The following table highlights some catalytic multicomponent approaches for quinoline synthesis:

| Catalyst | Reactants | Product Type | Reference |

| Montmorillonite K-10 | Anilines, Aldehydes, 4-substituted phenyl acetylenes | Substituted quinolines | tandfonline.com |

| Copper(II) acetate | 2-Bromobenzaldehydes, Aqueous ammonia, Acetamide derivatives | 2-Aminoquinoline-3-carboxamides | tandfonline.com |

| Cobalt-ferrite magnetic nanoparticles | α-Naphthylamine, Aromatic aldehydes, 2,4-Thiazolidinedione | Tetrahydrobenzo[h] medcraveonline.comthiazolo[4,5-b]quinolin-9-one derivatives | tandfonline.com |

| Indium triflate | 2-Aminobenzophenone derivatives, Ethyl acetoacetate, Benzaldehyde | 2-Steryl quinolones | tandfonline.com |

| Copper iodide/SnCl₂·2H₂O | 2-Nitrobenzaldehydes, Piperidine, Alkyne derivatives | Substituted quinolines | tandfonline.com |

| Copper(I) bromide | Ugi-4CR intermediates, Substituted ethanones or terminal alkynes | Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides | acs.org |

Protecting Group Strategies and Their Impact on Yield and Selectivity

In the synthesis of complex molecules like this compound derivatives, protecting groups play a crucial role in temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgnumberanalytics.com The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its introduction and removal. numberanalytics.com

The strategic use of protecting groups can be essential for achieving regioselectivity, especially when functionalizing the quinoline ring, which has multiple reactive positions. For example, protecting a hydroxyl group on the quinoline ring might be necessary before performing a reaction on another part of the molecule.

Chemical Derivatization and Scaffold Functionalization

Once the core this compound scaffold is synthesized, it can be further modified through various chemical reactions to create a diverse range of derivatives. This functionalization is key to exploring the structure-activity relationship of these compounds for potential therapeutic applications.

Derivatization can occur at several positions on the molecule, including the acetamide side chain, the quinoline ring, and any existing functional groups. For example, the acetamide nitrogen can be substituted with various aryl or alkyl groups. medcraveonline.comnih.gov The quinoline ring itself is susceptible to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. smolecule.com

Furthermore, if the quinoline ring or the acetamide side chain contains other functional groups, these can be used as handles for further chemical transformations. For instance, a hydroxyl group on the quinoline ring can be oxidized to a quinone, or the acetamide group can be reduced to an amine. The synthesis of novel quinoline-based benzo[d]imidazole derivatives bearing different acetamide moieties is an example of scaffold functionalization aimed at developing potent α-glucosidase inhibitors. nih.govresearchgate.net Similarly, 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide has been used as a key intermediate for the synthesis of various fused heterocyclic systems like thiazoles, pyrazoles, and thiophenes. sapub.org

Strategies for Substitution on the Quinoline Ring System

The quinoline ring system is amenable to various substitution reactions, allowing for the introduction of a wide array of functional groups. The inherent reactivity of the quinoline nucleus, which contains both a benzene (B151609) and a pyridine (B92270) ring, allows for functionalization at multiple positions, making it an attractive synthetic building block.

Electrophilic substitution reactions are a primary method for modifying the carbocyclic (benzene) part of the quinoline ring. For instance, nitration and halogenation can introduce substituents that serve as handles for further chemical modifications. The Vilsmeier-Haack reaction, which uses a formylating agent derived from dimethylformamide (DMF) and phosphorus oxychloride, is a classic method to produce 2-chloroquinoline-3-carbaldehydes from acetanilides. chemrestech.comnih.gov These carbaldehyde derivatives are crucial intermediates for synthesizing a variety of substituted quinolines. chemrestech.com

Furthermore, metal-free protocols have been developed for the regioselective halogenation of the quinoline ring. One such method allows for the C5–H halogenation of 8-substituted quinoline derivatives using trihaloisocyanuric acid as an economical halogen source. rsc.org This strategy provides excellent functional group tolerance and is a valuable tool for creating halogenated quinolines. rsc.org

Table 1: Selected Strategies for Quinoline Ring Substitution

| Reaction Type | Reagents and Conditions | Position(s) Modified | Precursor Type | Reference(s) |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ or PCl₅ | C2-Chloro, C3-Formyl | Acetanilides | chemrestech.com, nih.gov |

| C5-Halogenation | Trihaloisocyanuric acid, room temp. | C5 | 8-Substituted Quinolines | rsc.org |

| C3-Halogenation | Potassium halide, PIFA/PIDA, room temp. | C3 | 4-Quinolones | nih.gov |

Modifications of the Acetamide Side Chain

The acetamide side chain of this compound offers several sites for chemical modification. These transformations can alter the molecule's physical and chemical properties.

One common modification involves N-substitution of the primary amide. For example, reacting an N-amino-quinoline-2-one precursor with acetic anhydride can yield an N,N-diacetylated acetamide derivative. sapub.org Another modification involves the methylene bridge (-CH2-) of the acetamide group. Reaction of an N-amino-quinolone precursor with ethyl cyanoacetate (B8463686) can lead to the formation of a 2-cyano-N-(quinolinyl)-acetamide, introducing a cyano group on the methylene carbon. sapub.org

The amide group itself can be transformed. For instance, the amide can be hydrolyzed back to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid, under acidic or basic conditions. This acid can then be activated, for example with thionyl chloride (SOCl₂), to form the acyl chloride, which is a reactive intermediate for synthesizing other amide derivatives.

Formation of Hybrid Quinoline-Acetamide Scaffolds and Analogs

Molecular hybridization, which involves combining the quinoline-acetamide scaffold with other pharmacologically relevant moieties, is a widely used strategy to create novel compounds. This approach aims to develop molecules with enhanced properties by integrating the features of different structural classes.

One strategy involves linking the quinoline core to other heterocyclic systems via the acetamide side chain. For example, 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide derivatives have been synthesized by reacting a quinoline acetohydrazide with 2-chloro-N-aryl-acetamides. nih.gov Another approach involves creating hybrids of known drugs, such as the anticancer agent imatinib, with quinoline moieties. mdpi.com

Fused heterocyclic systems containing the quinoline-acetamide structure are also of interest. A novel series of thieno[2,3-b]quinoline-acetamide derivatives has been designed and synthesized, demonstrating the potential of fusing a thiophene (B33073) ring to the quinoline core to create potent α-glucosidase inhibitors. researchgate.net Similarly, 2-(quinolin-4-yloxy)acetamide systems have been developed as analogs of other antimycobacterial agents through a scaffold hopping approach. nih.gov

Reactivity Profiles and Chemical Transformations

The this compound scaffold exhibits a range of chemical reactivities that allow for its conversion into a variety of derivatives.

Oxidation Reactions of Quinoline-Acetamide Derivatives

The quinoline ring, particularly the benzene portion, is susceptible to oxidation, which can lead to the formation of carboxylic acids. orientjchem.org For example, 2-chloroquinoline-3-carbaldehyde, a common precursor to this compound derivatives, can be oxidized to the corresponding 2-chloroquinoline-3-carboxylic acid using reagents like silver nitrate. rsc.org In some cases, iodine can be used to oxidize an aldehydic group to a carboxylic acid, which is then esterified in the presence of an alcohol like methanol. rsc.org

Oxidation can also occur at other positions depending on the substituents present. For instance, a hydroxyl group on the quinoline ring, as in 2-(2-hydroxyquinolin-3-yl)acetamide, can be oxidized to a quinone derivative using common oxidizing agents like potassium permanganate (B83412) (KMnO₄).

Table 2: Examples of Oxidation Reactions on Quinoline Derivatives

| Substrate | Oxidizing Agent | Product | Reference(s) |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Silver nitrate, NaOH | 2-Chloroquinoline-3-carboxylic acid | rsc.org |

| 2-Chloro-3-formylquinolines | Iodine, K₂CO₃, Methanol | Methyl 2-chloroquinoline-3-carboxylates | rsc.org |

| 2-(2-Hydroxyquinolin-3-yl)acetamide | Potassium permanganate or Chromium trioxide | Quinone derivative |

Reduction Reactions of Quinoline-Acetamide Derivatives

Reduction reactions of quinoline-acetamide derivatives can target either the acetamide side chain or the quinoline ring itself. The acetamide group can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under anhydrous conditions. This transforms the this compound into 2-(quinolin-3-yl)ethanamine.

The quinoline ring system can also be reduced, although this typically requires specific catalysts or conditions. More commonly, functional groups attached to the quinoline ring are reduced. For example, a nitrile group at the 3-position can be reduced to a primary amine, (2-chloroquinolin-3-yl)methanamine, using LiAlH₄. nih.gov Aldehyde groups, such as in tetrazolo[1,5-a]quinoline-4-carbaldehyde, can be selectively reduced to the corresponding alcohol with sodium borohydride in methanol. chemrestech.comsemanticscholar.org

Regioselective Halogenation Strategies for Enhanced Derivatization

Regioselective halogenation provides a powerful tool for the precise functionalization of the quinoline ring, creating intermediates that are valuable for further derivatization, often through cross-coupling reactions.

Several methods have been developed to control the position of halogenation. An operationally simple, metal-free protocol has been established for the C5-halogenation of various 8-substituted quinoline derivatives. rsc.org This reaction proceeds at room temperature and uses inexpensive trihaloisocyanuric acid as the halogen source. rsc.org For N-(quinolin-8-yl)amides, an iron(III)-catalyzed C-H halogenation at the C5 position can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in water. mdpi.com

Halogenation can also be directed to other positions. For example, a practical method for the C3–H regioselective halogenation of 4-quinolones has been developed using a combination of a potassium halide salt and a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (B116549) (PIDA). nih.gov This reaction shows good functional group tolerance and can be performed at room temperature. nih.gov These selective halogenation techniques significantly broaden the possibilities for creating diverse libraries of quinoline-based compounds.

Iii. Biological Activity and Mechanistic Investigations of 2 Quinolin 3 Yl Acetamide Derivatives in Vitro Studies

Antimicrobial Activity Assessments

The antimicrobial properties of 2-(quinolin-3-yl)acetamide derivatives have been a primary focus of investigation, with promising results against a range of pathogenic microorganisms.

Antibacterial Efficacy Against Select Pathogens (e.g., Mycobacterium tuberculosis, Mycobacterium bovis BCG, Gram-positive and Gram-negative bacteria)

A notable area of success for this class of compounds is their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Novel series of 2-(quinoline-4-yloxy)acetamides have been synthesized and shown to be potent inhibitors of Mtb growth in vitro. nih.gov Structure-activity relationship (SAR) studies have identified derivatives with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.govnih.gov For instance, certain 2-(quinolin-4-yloxy)acetamide derivatives have demonstrated MIC values as low as 0.05 µM. acs.org One particular derivative, compound 6m , inhibited the M. tuberculosis H37Rv strain with a MIC of 0.09 μM. nih.gov Another study highlighted compounds that were active against drug-sensitive and multidrug-resistant Mtb strains, with one derivative showing a potent MIC of 0.3 µM. nih.gov

Beyond mycobacteria, the antibacterial spectrum of these derivatives has been explored. While some 2-(quinolin-4-yloxy)acetamides showed selective action against Mtb, they were found to be inactive against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Acinetobacter baumannii at a concentration of 20 μM. acs.org However, other studies on different quinoline (B57606) derivatives have reported broader antimicrobial activity. For example, a series of N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide derivatives showed notable activity against various Gram-positive and Gram-negative bacteria, including Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus. tandfonline.comtandfonline.com Specifically, one such derivative exhibited activity against S. aureus with a MIC value of 31.25 μg/mL. tandfonline.com

Table 1: Antibacterial Activity of Select this compound Derivatives

| Compound/Derivative | Target Pathogen | MIC (μM) | Reference |

|---|---|---|---|

| 2-(Quinolin-4-yloxy)acetamide derivative | M. tuberculosis H37Rv | 0.05 | acs.org |

| Compound 6m | M. tuberculosis H37Rv | 0.09 | nih.gov |

| 2-(Quinolin-4-yloxy)acetamide derivative | Drug-sensitive and multidrug-resistant Mtb | 0.3 | nih.gov |

| N-(9-Ethyl-9H-carbazole-3-yl)-2-(quinolin-8-yloxy)acetamide | Staphylococcus aureus | 31.25 (μg/mL) | tandfonline.com |

Proposed Molecular Mechanisms of Action in Antimicrobial Contexts (e.g., Inhibition of Bacterial DNA Synthesis via DNA Gyrase and Topoisomerase IV Interference)

The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential bacterial enzymes. medcraveonline.com A primary mechanism for many quinoline-based compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. rsc.org These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. rsc.orgnih.gov Docking studies have been performed to understand the interaction of these derivatives with the binding sites of bacterial protein receptors, specifically topoisomerase II DNA gyrase. medcraveonline.com Some novel thienopyridine derivatives, which can be considered structural analogs, were evaluated for their in vitro inhibition activity against DNA gyrase from Escherichia coli. nih.gov This suggests that this compound derivatives may share a similar mechanism of disrupting bacterial DNA synthesis. Another proposed target for some derivatives is the cytochrome bc1 complex, particularly in the context of their antitubercular activity. nih.govnih.gov

Evaluation against Multi-Drug Resistant Strains

A significant advantage of these novel quinoline derivatives is their efficacy against multi-drug resistant (MDR) bacterial strains. Several studies have highlighted the potent activity of 2-(quinolin-4-yloxy)acetamides against MDR-Mtb strains. nih.govnih.govnih.gov This is particularly crucial given the global health challenge posed by drug-resistant tuberculosis. Furthermore, other quinoline derivatives have demonstrated potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. nih.govnih.gov This suggests that the this compound scaffold could be a promising starting point for the development of antibiotics to combat resistant infections.

Anticancer Activity Profiling

In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines.

Cytotoxicity and Antiproliferative Effects on Diverse Cancer Cell Lines (e.g., Breast Cancer MCF7, HepG2, HCT116)

Derivatives of this compound have shown significant cytotoxic activity against a range of human cancer cell lines. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives, which are structurally related, exhibited considerable cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137–0.332 μg/mL and 0.164–0.583 μg/mL, respectively. rsc.org Another study on quinazoline (B50416) derivatives bearing triazole-acetamides showed cytotoxic potential against colon (HCT116), breast (MCF-7), and liver (HepG2) cancer cell lines. nih.gov Specifically, one of the most potent derivatives against HCT-116 showed IC50 values of 10.72 and 5.33 μM after 48 and 72 hours, respectively. nih.gov Furthermore, a quinoline derivative containing cyano and acetamide (B32628) moieties was found to have a powerful effect on Ehrlich ascites carcinoma tumor cells in vitro, with an IC50 of 25 µg/mL. asianpubs.org

Table 2: Cytotoxic Activity of Select this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | HepG2 | 0.137–0.332 μg/mL | rsc.org |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | MCF-7 | 0.164–0.583 μg/mL | rsc.org |

| Quinazoline derivative with triazole-acetamide | HCT-116 | 5.33 μM (72h) | nih.gov |

| Quinoline with cyano and acetamide moieties | Ehrlich ascites carcinoma | 25 µg/mL | asianpubs.org |

Underlying Mechanisms of Antitumor Action (e.g., Apoptosis Induction, DNA Intercalation, Kinase Inhibition, PI3Kα Inhibition)

The anticancer effects of this compound derivatives are mediated through multiple mechanisms. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.net Some derivatives have been shown to induce apoptosis and cause cell cycle arrest. dntb.gov.ua Another significant mechanism is the inhibition of crucial cellular enzymes. The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is often hyperactivated in cancers, and its inhibition is a promising therapeutic approach. researchgate.net Docking-based virtual screening has led to the discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel and potent PI3Kα inhibitors. researchgate.netnih.gov Overactivation of PI3Kα can lead to uncontrolled cell growth, and its inhibition can restore normal cell cycle regulation. researchgate.net

Furthermore, DNA intercalation is another proposed mechanism of action for some quinoline derivatives. By inserting themselves into the DNA structure, these compounds can disrupt DNA replication and lead to cell death. Kinase inhibition is also a prominent mechanism, with quinoline derivatives being investigated as inhibitors of various kinases involved in cancer progression, such as EGFR and VEGFR-2. nih.govarabjchem.org

Antiprotozoal Activity Characterization

Derivatives of the this compound scaffold have demonstrated significant promise as antiprotozoal agents, exhibiting efficacy against several parasitic organisms responsible for widespread diseases.

A notable area of investigation has been the activity of these compounds against Entamoeba histolytica, the causative agent of amoebiasis, and Plasmodium falciparum, the most virulent parasite causing malaria in humans. researchgate.net

In a study investigating 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives, several compounds showed potent anti-amoebic activity against the HM1:IMSS strain of E. histolytica. rsc.org Specifically, eleven of the twenty-seven synthesized compounds displayed IC₅₀ values ranging from 0.41 to 1.80 μM, which is more potent than the standard drug, metronidazole (B1676534) (IC₅₀ = 1.80 μM). rsc.org The entire series of compounds also demonstrated inhibitory effects on the in vitro growth of the 3D7 strain of P. falciparum, with IC₅₀ values in the range of 0.30–33.52 μM. rsc.org Compounds designated as A22 and A25 were identified as the most potent antimalarial agents within this series. rsc.org

Another series of derivatives, specifically 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide (compounds QC1-QC11), also exhibited promising activity against the HM1:IMSS strain of E. histolytica. researchgate.netasianpubs.orgasianpubs.org These compounds showed a broad range of IC₅₀ values from 0.36 to 30.94 μM. researchgate.netasianpubs.orgasianpubs.org Compound QC4 was particularly noteworthy, with an IC₅₀ value of 0.36 μM, significantly lower than that of metronidazole. researchgate.netasianpubs.orgasianpubs.org However, this same series of compounds demonstrated poor efficacy when screened against the NF54 strain of P. falciparum. researchgate.netasianpubs.orgasianpubs.org

The Malaria Box collection, an open-access resource of compounds with known activity against the blood-stage of P. falciparum, was screened to identify inhibitors of Toxoplasma gondii and Entamoeba histolytica. nih.gov This effort identified a benzo[g]quinolin-4-ylamine derivative (MMV006861) with a modest IC₅₀ of 15.58 μM against E. histolytica. nih.gov

| Compound Series | Protozoal Organism | Strain | Activity Range (IC₅₀) | Most Potent Compound(s) | Reference |

|---|---|---|---|---|---|

| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives | Entamoeba histolytica | HM1:IMSS | 0.41 - 1.80 μM | Not specified | rsc.org |

| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives | Plasmodium falciparum | 3D7 | 0.30 - 33.52 μM | A22, A25 | rsc.org |

| 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives (QC1-QC11) | Entamoeba histolytica | HM1:IMSS | 0.36 - 30.94 μM | QC4 (0.36 μM) | researchgate.netasianpubs.orgasianpubs.org |

| 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives (QC1-QC11) | Plasmodium falciparum | NF54 | Poor efficacy | QC2, QC4 (slight inhibition) | researchgate.netasianpubs.orgasianpubs.org |

To understand the mechanism behind their antiprotozoal activity, researchers have explored the interaction of these quinoline derivatives with specific parasitic enzymes. Molecular docking studies on 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives suggested that they interact with and stabilize the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the folate biosynthesis pathway of the parasite. rsc.org

For the 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide series, docking studies indicated a promising binding affinity with an enzyme denoted as EhTHRase (PDB ID: 3D8X) from Entamoeba histolytica. researchgate.netasianpubs.orgasianpubs.org It is important to note that "EhTHRase" appears to be a non-standard name, and the PDB ID 3D8X corresponds to the catalytic domain of Entamoeba histolytica Topoisomerase II (EhTopoII). This enzyme is vital for managing DNA topology during replication and transcription, making it a viable drug target. The docking studies showed that compound QC6 had the most favorable binding free energy (-8.9 kcal/mol), followed closely by the most potent anti-amoebic compound, QC4 (-8.7 kcal/mol), suggesting that inhibition of EhTopoII could be a key part of their mechanism of action. researchgate.netasianpubs.org

Another potential mechanism for antimalarial quinoline derivatives is the inhibition of β-haematin formation, a process by which the parasite detoxifies heme. rsc.org One of the 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives, compound A16, was found to be the most active in inhibiting this process. rsc.org

Efficacy Against Protozoal Organisms (e.g., Entamoeba histolytica, Plasmodium falciparum)

Enzyme Inhibition Studies (Broader Scope)

Beyond their antiprotozoal effects, this compound derivatives have been evaluated for their ability to inhibit other enzymes, revealing a broader therapeutic potential.

A significant body of research has focused on the α-glucosidase inhibitory properties of these compounds, which is a key strategy in managing type 2 diabetes mellitus. nih.gov

One study detailed a series of 2-(quinoline-2-ylthio)acetamide derivatives linked to a diphenyl-imidazole moiety. nih.gov These compounds were potent α-glucosidase inhibitors, with IC₅₀ values ranging from 0.18 ± 0.00 to 2.10 ± 0.07 μM, far exceeding the potency of the standard drug acarbose (B1664774). nih.gov The most active compound, 10c, had an IC₅₀ of 0.180 μM and was found to be a competitive inhibitor of the enzyme. nih.gov

Similarly, a series of thieno[2,3-b]quinoline-acetamide derivatives were designed and synthesized as novel anti-α-glucosidase agents. researchgate.net Most of these compounds showed significant inhibitory activity against yeast α-glucosidase when compared to acarbose. The most potent among them, compound 5k, exhibited an IC₅₀ of 48.66 ± 0.02 μM, making it 15.6-fold more potent than acarbose. researchgate.net Kinetic studies revealed that compound 5k acts as a competitive inhibitor. researchgate.net

Further research on thioquinoline derivatives also identified potent α-glucosidase inhibitors. nih.gov The synthesized compounds in this series displayed IC₅₀ values between 14.0 ± 0.6 and 373.85 ± 0.8 μM, all of which were more potent than acarbose (IC₅₀ = 752.0 ± 2.0 μM). nih.gov The most potent derivative, 9m, was a competitive inhibitor with a Kᵢ value of 18.0 µM. nih.gov

| Compound Series | Enzyme | Activity Range (IC₅₀) | Most Potent Compound | Inhibition Type | Reference |

|---|---|---|---|---|---|

| 2-(Quinoline-2-ylthio)acetamide-diphenyl-imidazole hybrids | α-Glucosidase | 0.18 - 2.10 μM | 10c (0.180 μM) | Competitive | nih.gov |

| Thieno[2,3-b]quinoline-acetamide derivatives | α-Glucosidase | 48.66 - >750 μM | 5k (48.66 μM) | Competitive | researchgate.net |

| Thioquinoline derivatives | α-Glucosidase | 14.0 - 373.85 μM | 9m (Kᵢ = 18.0 µM) | Competitive | nih.gov |

The inhibitory action of quinoline-acetamide derivatives extends to other classes of enzymes. The broad biological activities reported for quinoline derivatives, such as anticancer and anti-inflammatory effects, often stem from their ability to interact with a variety of enzymatic targets. ekb.egresearchgate.netresearchgate.net

Research has indicated that quinoline derivatives can act as inhibitors of topoisomerases, which are crucial for DNA replication and repair, and various protein kinases. ekb.eg For instance, different quinoline-heterocyclic hybrids have been shown to inhibit protein kinases like PDK1, CDK2, and PI3K, which are often dysregulated in cancer. ekb.eg The ability of some quinoline compounds to intercalate into DNA also suggests a mechanism of action that disrupts DNA-dependent enzymatic processes.

α-Glucosidase Inhibition

Modulation of Host Biological Systems (Non-Specific Targets)

The interaction of this compound derivatives is not limited to specific enzymatic targets and can involve broader modulation of host biological systems. For instance, some quinoline compounds are being investigated as modulators of the Receptor for Advanced Glycation Endproducts (RAGE). google.com The modulation of RAGE activity has implications for treating a variety of conditions, including diabetes complications, inflammation, and neurodegeneration. google.com

Furthermore, certain quinoline derivatives have been designed to act as modulators of the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is involved in inflammatory responses. google.com The diverse biological effects of quinoline derivatives, including anti-inflammatory, antioxidant, and immunomodulatory activities, suggest a complex interplay with multiple host pathways and signaling networks. researchgate.netrsc.org This includes the potential to modulate gene expression, cytokine production, and oxidative stress responses. researchgate.net

Immune Response Modulation (e.g., Toll-like Receptor Agonism)

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns, triggering immune responses. sci-hub.se Specifically, TLR7 and TLR8 are endosomal receptors activated by single-stranded RNA from viruses and certain synthetic small molecules. sci-hub.secore.ac.uk Their activation leads to the production of inflammatory cytokines and interferons. sci-hub.segoogle.com

While various quinoline-based scaffolds, such as imidazoquinolines and thiazolo[4,5-c]quinolines, are well-documented as potent TLR7 and/or TLR8 agonists, research specifically identifying this compound derivatives as direct TLR agonists is not prominent in the reviewed scientific literature. core.ac.uk Structure-activity relationship studies have largely focused on other quinoline chemotypes. For instance, research has identified 3-pentyl-quinoline-2-amine as a human TLR8-specific agonist and has extensively studied substitutions on the imidazoquinoline ring to modulate TLR7 and TLR8 activity. sci-hub.seacs.org One study on N-(4-hydroxyquinolin-3-yl)acetamide was found, but its activity as a TLR agonist was not the focus of the investigation. core.ac.uk Therefore, while the broader quinoline class of molecules is significant in immune response modulation via TLRs, specific data on the this compound framework in this context remains limited.

In Vitro Selectivity and Cell-Based Toxicity Assessments

The evaluation of cytotoxicity and selectivity is a critical step in assessing the therapeutic potential of new chemical entities. For quinoline derivatives, these assessments are typically performed using colorimetric assays, such as the MTT assay, on a panel of cancerous and normal cell lines. nih.govacs.org The selectivity of a compound is often expressed as a selectivity index (SI), calculated as the ratio of its cytotoxic concentration in normal cells (e.g., CC₅₀) to its effective concentration in cancer cells (e.g., IC₅₀). nih.gov

In one study, a series of novel quinoline derivatives, including some with an acetamide moiety, were evaluated for cytotoxicity against various cancer cell lines (A549 lung carcinoma, Caco-2 colorectal adenocarcinoma, HepG2 hepatocellular carcinoma, and MDA-MB-231 breast adenocarcinoma) and a normal cell line (Vero). nih.gov The quinoline derivatives showed significantly lower toxicity against the normal Vero cells compared to the cancer cells, indicating a degree of selectivity. nih.gov For example, compound 7, a quinoline derivative, had an IC₅₀ of 440 µM in Vero cells, while demonstrating IC₅₀ values ranging from 94 to 159 µM in the cancer cell lines, yielding favorable selectivity indices. nih.gov Specifically, the derivative (Z)-2-(5-((6-Methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2,4-dioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide (compound 8) also showed low cytotoxicity against Vero cells (IC₅₀ = 150 µM). nih.gov

Another study on quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids reported the IC₅₀ values against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The most active compound, (E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (compound 9f), displayed IC₅₀ values of 16.84 µM and 21.78 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.gov

In contrast, some 3-aryl-2-quinolone derivatives were found to be non-cytotoxic in vitro against 12 different human cancer cell lines, with IC₅₀ values consistently above 10 µM. acs.org This highlights the structural diversity within the broader quinoline class and its impact on cytotoxicity. For the allosteric HIV-1 integrase inhibitors based on the 2-(quinolin-3-yl)acetic acid scaffold, the most potent compounds have been reported to possess high selectivity indices, ranging from approximately 1400 to 8800. cambridge.org

In Vitro Cytotoxicity and Selectivity of Representative Quinoline Derivatives

Data sourced from references nih.gov and nih.gov. The table presents the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines, the half-maximal cytotoxic concentration (CC₅₀) against a normal cell line, and the calculated Selectivity Index (SI = CC₅₀/IC₅₀). N/A indicates data not available in the cited sources.

Iv. Structure Activity Relationship Sar Studies of 2 Quinolin 3 Yl Acetamide Analogs

Elucidation of Essential Structural Motifs for Optimal Biological Activity

SAR studies have identified several key structural features of the 2-(quinolin-3-yl)acetamide scaffold that are crucial for its biological activity. The quinoline (B57606) nucleus itself is a well-established pharmacophore, known to interact with various biological targets. afjbs.com Subtle changes to this core structure can lead to significant shifts in biological function. afjbs.com

The acetamide (B32628) moiety linked to the 3-position of the quinoline ring is another critical component. The amide group can participate in hydrogen bonding interactions with biological targets, and its presence can influence the compound's solubility and ability to cross cell membranes. vulcanchem.comontosight.ai For instance, the hydroxyl and acetamide substituents on a quinoline ring may enhance its solubility and capacity to interact with biological targets through hydrogen bonding.

Furthermore, the presence of specific substituents on the quinoline ring can be vital. For example, in the context of anticancer activity, a hydroxyl or methoxy (B1213986) group at the 7-position of the quinoline ring has been shown to improve antitumor activity. orientjchem.org The planarity of the quinoline system is also thought to be important, potentially facilitating intercalation with DNA or interaction with flat receptor binding sites. orientjchem.orgvulcanchem.com

Table 1: Essential Structural Motifs and Their Postulated Roles

| Structural Motif | Postulated Role in Biological Activity |

|---|---|

| Quinoline Ring | Core scaffold for target interaction, potential for DNA intercalation. orientjchem.orgvulcanchem.com |

| Acetamide Linker at C3 | Hydrogen bonding, influences solubility and membrane permeability. vulcanchem.comontosight.ai |

| Substituents on Quinoline | Modulate potency, selectivity, and pharmacokinetic properties. afjbs.comorientjchem.org |

| Planar Aromatic System | Facilitates π-π stacking interactions with biological targets. vulcanchem.com |

Impact of Positional Isomerism on Bioactivity (e.g., Quinolin-3-yl vs. Quinolin-8-yl Derivatives)

The position of the acetamide group on the quinoline ring significantly impacts biological activity. This phenomenon, known as positional isomerism, can lead to vastly different pharmacological profiles for compounds with the same molecular formula. fiveable.me

In a related context, the position of substituents on the quinoline ring has been shown to be critical for anticancer activity. For instance, substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those with substitutions at positions 4 and 8. orientjchem.org Similarly, in a series of pyridylamides, a clear dependence of analgesic action on the nitrogen's position in the pyridine (B92270) fragment was observed. najah.edu This underscores the critical role of substituent placement in determining the biological activity of quinoline derivatives.

Influence of Substituent Nature and Position on Potency and Target Selectivity

The nature and position of substituents on both the quinoline ring and the acetamide moiety play a pivotal role in modulating the potency and selectivity of this compound analogs.

Substituents on the Quinoline Ring:

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents can significantly alter the molecule's interaction with its target. For instance, in a series of 2-(quinoline-2-ylthio)acetamide derivatives, electron-donating groups at the R position were generally more favorable for α-glucosidase inhibitory activity compared to electron-withdrawing groups. researchgate.net Conversely, electron-withdrawing groups at the pyrimidine (B1678525) 2-position were found to enhance binding to ATP pockets in kinases in other heterocyclic systems. vulcanchem.com

Halogens: The introduction of halogen atoms can enhance biological activity. afjbs.com For example, in a series of 2-(quinolin-4-yloxy)acetamides, the introduction of chlorine and bromine at the 6-position of the quinoline ring had a notable effect on their antimycobacterial activity. nih.gov

Bulky Groups: The size and steric hindrance of substituents can impact target binding and selectivity. For example, bulky substituents on a thiazole (B1198619) ring have been shown to improve selectivity for certain potassium channels. vulcanchem.com The introduction of a cyclohexyl group can introduce steric bulk that may affect binding to biological targets.

Substituents on the Acetamide Moiety: Modifications to the acetamide group, such as N-substitution, can also significantly influence activity. For example, separating the 3-carboxamide and quinolone fragments with a methylene (B1212753) bridge was found to negatively impact analgesic activity in one study. najah.edu

Table 2: Impact of Substituents on Biological Activity of Quinoline Acetamide Analogs

| Position of Substitution | Type of Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Quinoline Ring (General) | Electron-donating groups | Favorable for α-glucosidase inhibition | researchgate.net |

| Quinoline Ring (Position 6) | Chlorine, Bromine | Modulated antimycobacterial activity | nih.gov |

| Quinoline Ring (Position 7) | Hydroxyl, Methoxy | Improved antitumor activity | orientjchem.org |

| Acetamide Moiety | Methylene bridge insertion | Decreased analgesic activity | najah.edu |

Role of Bridging Linkers and Fused Heterocyclic Moieties in SAR

The introduction of bridging linkers and the fusion of additional heterocyclic rings to the this compound scaffold are advanced strategies to explore new chemical space and modulate biological activity.

Fused Heterocyclic Moieties: Fusing other heterocyclic rings to the quinoline nucleus can lead to novel compounds with significantly altered or enhanced biological profiles. This approach can create more rigid structures and introduce new points of interaction with biological targets. Indole (B1671886), a prominent heterocyclic system, is often fused with other rings to create compounds with a wide range of biological activities, including anticancer and antimicrobial effects. rsc.org The fusion of a pyrimidine ring to a quinoline has also been explored. nih.gov For instance, imidazo[4,5-f]quinoline derivatives have been studied for their pharmacological properties, with the imidazoquinoline core being associated with immune response modulation. ontosight.ai

Methodological Strategies for SAR Exploration (e.g., Scaffold Modification, Fragment Expansion, SAR by Catalog Methods)

A variety of methodological strategies are employed to systematically explore the SAR of this compound analogs.

Scaffold Modification: This involves making systematic changes to the core quinoline ring system. This can include altering the substitution pattern, introducing fused rings, or even replacing the quinoline with other heterocyclic systems (scaffold hopping) to identify novel active chemotypes. nih.govuniroma1.it

Fragment Expansion: This strategy involves starting with a small, active fragment and systematically adding new functional groups to enhance potency and selectivity. This allows for a detailed probing of the target's binding site.

SAR by Catalog: This approach utilizes commercially available or readily synthesizable building blocks to rapidly generate a library of analogs with diverse substituents. This allows for a broad exploration of the chemical space around a lead compound.

Computational Approaches: In silico methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking are increasingly used to guide the design of new analogs. nih.gov These methods can predict the binding affinity of virtual compounds and help prioritize synthetic efforts. For example, a 3D-QSAR study on quinoline derivatives helped identify structural features beneficial for enhancing anti-gastric cancer properties. nih.gov

These strategies, often used in combination, provide a powerful toolkit for medicinal chemists to optimize the pharmacological properties of this compound and its derivatives.

V. Computational Chemistry and Molecular Modeling in 2 Quinolin 3 Yl Acetamide Research

Molecular Docking Investigations

Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Quinolin-3-yl)acetamide research, docking studies have been pivotal in understanding how these compounds interact with various protein targets.

Molecular docking simulations have been successfully employed to predict the binding affinities and modes of interaction for a variety of this compound derivatives with several biological targets. For instance, a series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazinylidene)methyl)-1H-indol-1-yl)acetamide derivatives were designed and their anti-amoebic activity was assessed. researchgate.net Docking studies of these compounds against the enzyme EhTHRase (PDB ID: 3D8X) revealed promising binding affinities, with one derivative, QC6, showing the strongest interaction with a binding free energy of -8.9 kcal/mol. researchgate.net Another derivative, QC4, also demonstrated a significant interaction with a binding energy of -8.7 kcal/mol, corroborating its potent in vitro activity. researchgate.net

In a different study, novel quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids were synthesized and evaluated for their anti-cancer activity against breast cancer cell lines. nih.gov The most active compound, (E)-N-(4-chlorophenyl)-2-(4-((4-(2-(quinolin-2-yl)vinyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (9f), was identified, and its potent activity was rationalized through computational analyses. nih.gov Similarly, docking studies on 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors showed that these compounds effectively interact with important residues in the active site of the enzyme. researchgate.net

The table below summarizes the reported binding affinities of some this compound derivatives against their respective protein targets.

| Derivative Class | Protein Target | Most Potent Compound | Binding Affinity (kcal/mol) |

| 2-(3-((2-(2-(Quinolin-4-yloxy)acetyl)hydrazinylidene)methyl)-1H-indol-1-yl)acetamide Derivatives researchgate.net | EhTHRase (PDB ID: 3D8X) | QC6 | -8.9 |

| 2-(Quinoline-4-yloxy)acetamide Analogues researchgate.net | Mycobacterium tuberculosis catalase-peroxidase | Not Specified | Not Specified |

| 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides d-nb.info | Cyclin-dependent kinase-8 | 5l, 5k, 5i, 5p | Not Specified |

| N-(5-Cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide (B32628) derivatives ajrconline.org | EGFR | C2, C4 | -7.7, -7.2 |

| 2-Cyano-N-(quinolin-3-yl)acetamide researchgate.net | Not Specified | Not Specified | Not Specified |

| N-(sec-butyl)-2-(3-cyano-2-oxo-4-phenylquinolin-1-(2H)-yl)-2-(1-methyl-1H-indol-3-yl)acetamide rsc.org | Not Specified | 5, 16 | Not Specified |

| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids nih.gov | Not Specified | 9f | Not Specified |

Beyond predicting binding affinities, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues within the binding pocket of a protein. For 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, which are structurally related to the quinoline (B57606) series, docking studies against the neuraminidase (NA) receptor of the influenza A virus identified key hydrogen bond and hydrophobic interactions with residues such as ARG118, ASP151, GLU119, TRP179, ARG293, and PRO431. tandfonline.com These interactions are believed to be crucial for the catalytic inhibition of the NA enzyme. tandfonline.com

In the case of 2,1-benzothiazine-(quinolin/thiophen)yl hydrazone frameworks, docking studies were used to understand the binding modes of the most potent inhibitors of monoamine oxidase A (MAO-A) and MAO-B. bohrium.com These studies helped to rationalize the observed inhibitory activities by revealing the specific interactions with amino acid residues in the active sites of these enzymes. bohrium.com Similarly, for 2-(quinoline-2-ylthio)acetamide derivatives targeting α-glucosidase, docking revealed effective interactions with important residues in the enzyme's active site, providing a structural basis for their inhibitory mechanism. researchgate.net The analysis of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids further underscored the importance of favorable electronic properties and electrostatic potential distributions for high reactivity and binding affinity with biological targets. nih.gov

The following table details some of the key interacting residues identified through docking studies for various quinoline derivatives.

| Derivative Class | Protein Target | Key Interacting Residues |

| 2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide Derivatives tandfonline.com | Neuraminidase (NA) receptor of Influenza A virus | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 |

| 2,1-Benzothiazine-(quinolin/thiophen)yl Hydrazone Frameworks bohrium.com | Monoamine Oxidase A (MAO-A) and MAO-B | Interactions with amino acid residues in the active site |

| 2-(Quinoline-2-ylthio)acetamide Derivatives researchgate.net | α-Glucosidase | Interactions with important residues in the active site |

| Quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids nih.gov | Not Specified | Favorable electrostatic potential distributions for binding |

Prediction of Ligand-Protein Binding Modes and Affinities

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the intrinsic electronic properties and reactivity of molecules like this compound.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical stability and reactivity of molecules. rsc.org The energy gap (ΔE) between HOMO and LUMO is a key descriptor; a large gap indicates high stability and low reactivity, while a smaller gap suggests the molecule is more polarizable and reactive. rsc.org

For a series of synthesized quinoline derivatives, DFT calculations at the B3LYP/6–31 G'(d,p) level were performed to optimize their molecular geometry and analyze their electronic properties. rsc.org The HOMO-LUMO energy gap was used to assess the chemical reactivity and kinetic stability of these compounds. rsc.org In another study on halogenated quinoline derivatives, FMO analysis provided insights into their electronic properties, with the HOMO and LUMO energy gaps indicating differences in reactivity between the analogs. acs.org DFT analysis of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids also revealed favorable electronic properties and electrostatic potential distributions, suggesting high reactivity and binding affinity with biological targets. nih.gov

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is critical for predicting sites of chemical reactions. rsc.org

Understanding the three-dimensional structure and conformational preferences of this compound derivatives is essential for correlating structure with activity. Quantum chemical methods are employed to perform conformational analysis and energy minimization, identifying the most stable spatial arrangements of the molecule.

For instance, in a study of N-(6-sulfamoylpyridin-3-yl)acetamide, the DFT-optimized molecular structure was found to be consistent with the crystal structure determined by X-ray diffraction. tandfonline.com This highlights the accuracy of computational methods in predicting molecular geometries. The conformational analysis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide suggests that the spatial arrangement of the benzenesulfonyl and 4-methylphenylacetamide groups is critical to its 3D structure. vulcanchem.com Related sulfonamide-quinoline hybrids often adopt planar or near-planar conformations due to π-π stacking interactions. vulcanchem.com In some cases, the dihedral angles between the quinoline core and the benzenesulfonyl group are small, allowing for slipped π-π stacking. vulcanchem.com The geometry of various quinoline derivatives has been optimized using DFT at the B3LYP/6–31 G'(d,p) level, with visualization facilitated by software like GaussView 5.0. rsc.org

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital (FMO) Analysis)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study was conducted on twenty-one 2-(quinoline-4-yloxy)acetamide analogues against Mycobacterium tuberculosis catalase-peroxidase. researchgate.net Using descriptors obtained from optimized structures, a valid QSAR model was developed. researchgate.net For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, both 2D-QSAR and 3D-QSAR models were developed to predict their anti-influenza A virus activity. tandfonline.com The 2D-QSAR models, built using Genetic Function Approximation (GFA) with Multilinear Regression (MLR) and Artificial Neural Networks (ANN), showed good predictive power. tandfonline.com The 3D-QSAR models, including CoMFA and CoMSIA, also provided reliable predictions and suggested that a larger heterocyclic aromatic ring at a specific position could enhance activity. nih.gov

The table below presents a summary of QSAR models developed for compounds related to this compound.

| Compound Series | Activity | QSAR Model Type | Key Findings/Statistics |

| 2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide Derivatives tandfonline.com | Anti-influenza A virus | 2D-QSAR (GFA-MLR, GFA-ANN) | GFA-MLR: r²_train = 0.8861, q² = 0.7864; GFA-ANN: r²_train = 0.8980, q² = 0.8884. |

| 2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide Derivatives nih.gov | Anti-tubulin | 3D-QSAR (CoMFA, CoMSIA) | CoMFA: q² = 0.637; Predictive R² = 0.546. CoMSIA: Predictive R² = 0.426. |

| 2-(Quinoline-4-yloxy)acetamide Analogues researchgate.net | Anti-Mycobacterium tuberculosis | QSAR | A valid QSAR model was developed based on twelve descriptors from optimized compounds. |

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the dynamic behavior of this compound derivatives when bound to their biological targets. youtube.com Unlike static docking studies, MD simulations provide a temporal dimension, allowing researchers to observe the conformational changes and stability of the ligand-protein complex over time. youtube.com This is crucial for understanding the intricacies of molecular recognition and for predicting the binding affinity of a ligand. plos.org

For instance, MD simulations have been employed to study the interaction of quinoline-based inhibitors with various enzymes. These simulations can reveal the stability of the compound within the active site and identify key amino acid residues that are critical for binding. plos.orgnih.gov By analyzing the trajectory of the simulation, researchers can assess the flexibility of the ligand and the protein, and how they adapt to each other to form a stable complex. This dynamic perspective is invaluable for the development of more effective and specific inhibitors. mdpi.com

The data generated from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can be used to quantify the stability of the system. A stable RMSD for the ligand within the binding pocket suggests a favorable and sustained interaction. nih.gov These simulations can also elucidate the role of water molecules in mediating ligand-target interactions, a factor often overlooked in simpler models.

In Silico Drug Discovery and Lead Optimization Methodologies

In silico methods have become indispensable in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening. researchgate.net These computational strategies are extensively used in the discovery and optimization of lead compounds based on the this compound scaffold.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netresearchgate.net For derivatives of this compound, VS can be performed using either structure-based or ligand-based approaches.

Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. researchgate.net Docking algorithms are used to predict the binding mode and affinity of each compound in the library to the target's active site. This method has been successfully applied to identify novel inhibitors from various chemical classes, including quinoline derivatives. researchgate.net For example, a docking-based virtual screening of a chemical library led to the discovery of novel 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as PI3Kα inhibitors. researchgate.net

Ligand-based virtual screening (LBVS), on the other hand, utilizes the structural information of known active compounds to identify new ones with similar properties. This approach is particularly useful when the 3D structure of the target is unknown.

The table below summarizes the results of a virtual screening study that identified potent α-glucosidase inhibitors among thioquinoline derivatives. nih.gov

| Compound | IC50 (µM) |

| 9c | 78.45 ± 0.12 |

| 9d | 65.21 ± 0.09 |

| 9f | 92.11 ± 0.15 |

| 9i | 55.87 ± 0.08 |

| 9l | 48.12 ± 0.07 |

| Acarbose (B1664774) (Standard) | 750.0 ± 1.5 |

| IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. |

Fragment-based drug design (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. gardp.orgopenaccessjournals.com These fragments are then grown or linked together to create more potent lead compounds. gardp.org This approach offers the advantage of exploring chemical space more efficiently than traditional high-throughput screening. nih.govnih.gov

In the context of this compound, FBDD can be used to systematically explore the chemical space around the quinoline and acetamide moieties. By identifying fragments that bind to specific sub-pockets of the target protein, novel derivatives with improved affinity and selectivity can be designed. The deconstruction of known active molecules into their constituent fragments is a common strategy in FBDD to create a focused fragment library. nih.govexactelabs.com This "deconstruction-reconstruction" approach has proven valuable in probing the binding pockets of various targets. nih.gov

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. researchgate.netacs.org This model can then be used as a 3D query to screen virtual libraries for novel compounds that possess the required features. mdpi.com

For this compound derivatives, pharmacophore models can be generated based on a set of known active compounds. These models help in understanding the key interaction points and in designing new molecules with enhanced activity. For example, a pharmacophore model for anticonvulsant compounds was generated and used to overlay the most active compound in a training set to visualize the key features. researchgate.net Research on quinoline-based inhibitors has successfully utilized pharmacophore models to design new derivatives with improved binding affinities. researchgate.net

The following table illustrates the key features of a pharmacophore model developed for α-glucosidase inhibitors. researchgate.net

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond. |

| Hydrogen Bond Donor | An atom that can donate a hydrogen bond. |

| Aromatic Ring | A planar, cyclic, conjugated ring system. |

| Hydrophobic Group | A nonpolar group that avoids contact with water. |

Machine learning (ML) and deep learning (DL) are increasingly being applied in drug discovery to analyze large datasets and make predictions about the biological activity and properties of chemical compounds. doaj.orgresearchgate.net These advanced computational techniques can be used to build predictive models for compound prioritization, accelerating the identification of promising drug candidates. mdpi.com

In the context of this compound research, ML models can be trained on existing data to predict the activity of new derivatives against a specific target. researchgate.net For example, quantitative structure-activity relationship (QSAR) models, often built using ML algorithms, can establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models can then be used to predict the activity of unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. researchgate.net

Recent studies have demonstrated the use of ML to predict the site selectivity of reactions on quinoline derivatives, which is crucial for designing efficient synthetic routes. doaj.org Furthermore, deep learning models are being explored for their potential in generative drug design, where they can propose entirely new molecular structures with desired properties. amazonaws.com

Vi. Lead Compound Identification and Optimization Strategies Based on the 2 Quinolin 3 Yl Acetamide Scaffold

Assessment of 2-(Quinolin-3-yl)acetamide as a Privileged Scaffold for Therapeutic Development

The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold". doi.orgnih.govresearchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, including both natural products and synthetic drugs. doi.orgmdpi.com The quinoline framework's versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. doi.orgontosight.aiorientjchem.org These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. doi.orgmdpi.comresearchgate.netsci-hub.seijshr.com

The this compound structure specifically incorporates an acetamide (B32628) group at the 3-position of the quinoline core. This addition provides a key site for hydrogen bonding and potential interactions with biological macromolecules, which can be crucial for its therapeutic effects. The acetamide moiety can influence the molecule's solubility and its ability to bind to target enzymes or receptors.

The therapeutic potential of derivatives based on this scaffold is significant. For instance, various quinoline-acetamide derivatives have been investigated for their anticancer properties, demonstrating the ability to inhibit cancer cell proliferation through mechanisms like enzyme inhibition and disruption of cell cycle progression. ekb.eg The quinoline scaffold itself is known to interact with DNA and various enzymes, contributing to its potential therapeutic effects. ontosight.ai The addition of different substituents to the quinoline ring and the acetamide group can greatly influence the compound's biological activity, allowing for the fine-tuning of its properties. orientjchem.org

The following table provides an overview of the diverse biological activities associated with quinoline-based scaffolds, underscoring the potential of this compound as a template for drug discovery.

| Biological Activity | Description |

| Anticancer | Inhibition of cancer cell growth through various mechanisms, including cell cycle arrest and apoptosis. doi.orgresearchgate.netekb.eg |

| Antimicrobial | Activity against a range of bacterial and fungal pathogens. sci-hub.seijshr.com |

| Anti-inflammatory | Modulation of inflammatory pathways. doi.orgsci-hub.se |

| Antiviral | Inhibition of viral replication. doi.orgmdpi.com |

| Antimalarial | Efficacy against malaria parasites, a historically significant application of quinolines. mdpi.comsci-hub.se |

The consistent appearance of the quinoline motif in successful drug candidates and its broad biological activity profile firmly establish the this compound structure as a privileged scaffold for the development of new therapeutic agents. doi.orgnih.gov

Hit-to-Lead Progression and Lead Generation Methodologies for Quinoline-Acetamide Derivatives

The journey from an initial "hit"—a compound showing desired activity in a primary screen—to a "lead" compound with a more optimized profile is a critical phase in drug discovery known as hit-to-lead (H2L). axxam.com For quinoline-acetamide derivatives, this process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

The initial identification of a this compound hit can come from various screening methods, including high-throughput screening of compound libraries or virtual screening. Once a hit is validated, the lead generation process begins. This typically involves the synthesis of a focused library of analogs to explore the structure-activity relationship (SAR). axxam.com

A common synthetic route for generating quinoline-acetamide derivatives involves the reaction of a substituted 3-aminoquinoline (B160951) with an appropriate acylating agent. For example, 2-cyano-N-(quinolin-3-yl)acetamide was synthesized by reacting 3-aminoquinoline with ethyl cyanoacetate (B8463686). researchgate.net Another general approach is the O-alkylation of a 4-hydroxyquinoline (B1666331) with a suitable bromoacetamide derivative. nih.gov The versatility of these synthetic methods allows for the introduction of a wide range of substituents on both the quinoline ring and the acetamide side chain.

The following table outlines key methodologies employed in the hit-to-lead progression of quinoline-acetamide derivatives:

| Methodology | Description | Key Considerations |

| Analog Synthesis | Creation of a series of related compounds by modifying the hit structure. This can involve altering substituents on the quinoline ring or the acetamide nitrogen. | Efficient and scalable synthetic routes are crucial. axxam.com |

| Structure-Activity Relationship (SAR) Studies | Systematic evaluation of how changes in chemical structure affect biological activity. This helps in identifying key pharmacophoric features. | Data from these studies guide the design of more potent and selective compounds. orientjchem.org |

| In Vitro Assays | A battery of tests to evaluate the potency, selectivity, and potential toxicity of the synthesized analogs. | Includes primary and secondary screening assays, as well as early ADME (absorption, distribution, metabolism, and excretion) profiling. axxam.com |

| Computational Modeling | Use of in silico tools to predict the binding of analogs to the target protein and to guide the design of new derivatives. | Can help prioritize which compounds to synthesize and test. |

For instance, in the development of antitubercular 2-(quinolin-4-yloxy)acetamides, researchers synthesized a series of analogs by reacting various 4-hydroxyquinolines with different 2-bromo-N-(cycloalkyl)acetamides. nih.gov The resulting compounds were then evaluated for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, allowing for the establishment of a clear SAR. nih.gov This iterative process of design, synthesis, and testing is fundamental to generating lead compounds with improved therapeutic potential.

Strategies for Enhancing Biological Potency and Target Specificity

Once a lead quinoline-acetamide compound is identified, the subsequent lead optimization phase focuses on refining its molecular structure to maximize biological potency and target specificity while minimizing off-target effects. nuvisan.com This is achieved through a variety of strategic modifications to the this compound scaffold.

One primary strategy involves the introduction of various functional groups at different positions on the quinoline ring. The nature and position of these substituents can have a profound impact on the compound's interaction with its biological target. For example, in a series of 2-(quinolin-4-yloxy)acetamides, the introduction of halogen atoms at the 6-position of the quinoline ring was explored to increase metabolic stability. nih.gov It was found that replacing a methoxy (B1213986) group with chlorine or bromine atoms reduced the antitubercular activity, demonstrating the sensitivity of potency to substituent changes. nih.gov Conversely, extending an alkyl chain at the 2-position led to compounds with significant potency. nih.gov

Another key strategy is the modification of the acetamide side chain . This can involve altering the substituents on the amide nitrogen or changing the linker between the quinoline core and the amide group. These modifications can influence the compound's binding affinity and selectivity. For instance, replacing a phenyl group with a pyridyl or pyrimidyl ring has been shown to improve metabolic stability in some drug candidates. niper.gov.in

Structure-based drug design is a powerful approach when the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict how different analogs will bind to the active site of an enzyme or receptor. This information can then guide the synthesis of new derivatives with improved binding interactions. For example, docking studies with 2,1-benzothiazine derivatives bearing a quinoline moiety helped to understand the interactions with the active site of monoamine oxidase enzymes. bohrium.com

The following table summarizes key strategies for enhancing the potency and specificity of quinoline-acetamide derivatives:

| Strategy | Example Application | Desired Outcome |

| Quinoline Ring Substitution | Introduction of halogens, alkyl groups, or methoxy groups at various positions. nih.gov | Improved binding affinity, altered electronic properties, and enhanced metabolic stability. |

| Acetamide Side Chain Modification | Varying the substituents on the amide nitrogen with different cyclic or acyclic groups. | Optimization of interactions with the target and modulation of physicochemical properties. |

| Structure-Based Design | Utilizing the crystal structure of the target protein to design complementary ligands. | Rational design of compounds with higher potency and selectivity. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical and chemical properties. | Improvement of pharmacokinetic properties while maintaining or improving biological activity. |

By systematically applying these strategies, researchers can fine-tune the structure of this compound derivatives to develop highly potent and selective drug candidates.

Scaffold Hopping Approaches for the Design of Novel Analogs with Improved Profiles

Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical moiety, while preserving the essential pharmacophoric features required for biological activity. niper.gov.inuniroma1.it This approach is valuable for discovering new intellectual property, overcoming limitations of the original scaffold (such as poor pharmacokinetic properties or toxicity), and exploring new chemical space. uniroma1.itresearchgate.net